4-(3-formylphenyl)benzoic Acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-(3-formylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-9-10-2-1-3-13(8-10)11-4-6-12(7-5-11)14(16)17/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJAWDBNCZHVRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50383350 | |

| Record name | 4-(3-formylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222180-23-6 | |

| Record name | 3′-Formyl[1,1′-biphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=222180-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-formylphenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50383350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-FORMYL(1,1'-BIPHENYL)-4-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-(3-formylphenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-(3-formylphenyl)benzoic acid. Due to the limited availability of extensive experimental data in peer-reviewed literature, this document combines reported values with established experimental protocols for determining key physical characteristics. This guide is intended to be a valuable resource for researchers utilizing this compound in drug development and other scientific applications.

Core Physical Properties

While comprehensive experimental data for this compound is not widely published, the following table summarizes the available information. It is important to note that some of these values may be predicted or sourced from chemical suppliers and should be confirmed experimentally for critical applications.

| Physical Property | Value | Notes |

| Molecular Formula | C₁₄H₁₀O₃ | |

| Molecular Weight | 226.23 g/mol | |

| CAS Number | 222180-23-6 | [1][2][3] |

| Boiling Point | 441.9 °C at 760 mmHg | [1] |

| Flash Point | 235.2 °C | [1] |

| Density | 1.264 g/cm³ | [1] |

| Refractive Index | 1.64 | [1] |

| Melting Point | Not explicitly found | See Experimental Protocol |

| Solubility | Not explicitly found | See Experimental Protocol |

| pKa | Not explicitly found | See Experimental Protocol |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below. These protocols are based on standard laboratory practices.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered.

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. The sample height should be approximately 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Solubility Determination

Objective: To determine the solubility of this compound in various solvents.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: A known mass of this compound is placed in a series of test tubes.

-

Solvent Addition: A known volume of each selected solvent is added to a separate test tube containing the compound.

-

Equilibration: The test tubes are agitated at a constant temperature for a set period to ensure equilibrium is reached.

-

Observation: The samples are visually inspected to determine if the solid has completely dissolved.

-

Quantification (Optional): If the compound is soluble, further experiments can be conducted to determine the exact solubility (e.g., by creating a saturated solution and determining the concentration of the solute). For sparingly soluble compounds, techniques like UV-Vis spectroscopy can be used to quantify the amount dissolved.

pKa Determination (Spectrophotometric Method)

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group in this compound.

Methodology:

-

Buffer Preparation: A series of buffer solutions with a range of known pH values are prepared.

-

Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., a water/methanol mixture to ensure solubility).

-

UV-Vis Spectroscopy: A small aliquot of the stock solution is added to each buffer solution, and the UV-Vis spectrum is recorded for each sample.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different extinction coefficients is plotted against the pH. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal, which corresponds to the inflection point of the resulting sigmoidal curve.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of this compound.

Caption: Workflow for the determination of physical properties.

References

An In-depth Technical Guide to 4-(3-formylphenyl)benzoic acid: Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, analytical data, and synthetic approaches for 4-(3-formylphenyl)benzoic acid, a biphenyl derivative with significant potential in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this versatile molecule.

Chemical Structure and Identification

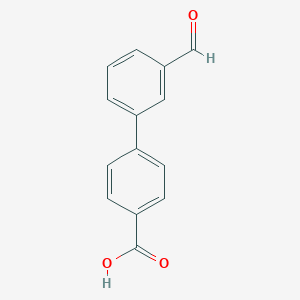

This compound, also known as 3'-(formyl)-[1,1'-biphenyl]-4-carboxylic acid, is an organic compound featuring a biphenyl core. One phenyl ring is substituted with a carboxylic acid group at the 4-position, while the other bears a formyl (aldehyde) group at the 3-position. This specific substitution pattern imparts unique chemical properties and reactivity to the molecule.

Chemical Structure:

Key Identifiers:

-

IUPAC Name: this compound

-

CAS Number: 222180-23-6

-

Molecular Formula: C₁₄H₁₀O₃

-

Molecular Weight: 226.23 g/mol

Analytical Data

Precise analytical data is crucial for the unambiguous identification and quality control of this compound. The following table summarizes key analytical parameters for this compound.

| Parameter | Value | Source |

| Melting Point | 231 - 250 °C | [1][2][3][4] |

| Purity | Typically ≥95% - 98% | [5][6] |

Experimental Protocols

The synthesis of this compound can be achieved through various cross-coupling methodologies. The Suzuki-Miyaura cross-coupling reaction is a highly effective and commonly employed method for the formation of the biaryl bond.

General Synthetic Approach: Suzuki-Miyaura Cross-Coupling

This reaction involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide. For the synthesis of this compound, this would typically involve the reaction of 4-carboxyphenylboronic acid with 3-bromobenzaldehyde or 3-formylphenylboronic acid with 4-bromobenzoic acid.

Illustrative Reaction Scheme:

Caption: General workflow for the Suzuki-Miyaura synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This is a generalized protocol based on similar reactions and should be optimized for specific laboratory conditions.

Materials:

-

4-Carboxyphenylboronic acid

-

3-Bromobenzaldehyde

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-carboxyphenylboronic acid (1.0 eq), 3-bromobenzaldehyde (1.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.

-

Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove any dissolved oxygen.

-

Catalyst Addition: Under an inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add water and separate the aqueous layer.

-

Wash the organic layer with water and then brine.

-

Acidify the combined aqueous layers with 1 M HCl to a pH of ~2-3 to precipitate the product.

-

Extract the aqueous layer with ethyl acetate.

-

Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Logical Workflow for Analysis

The characterization of a synthesized compound follows a logical progression of analytical techniques to confirm its identity and purity.

Caption: A typical experimental workflow for the analysis of synthesized this compound.

References

- 1. combi-blocks.com [combi-blocks.com]

- 2. molbase.com [molbase.com]

- 3. This compound, 3-(4-Carboxyphenyl)benzaldehyde - Protheragen [protheragen.ai]

- 4. 3'-FORMYL[1,1'-BIPHENYL]-4-CARBOXYLIC ACID | 222180-23-6 [m.chemicalbook.com]

- 5. 222180-23-6 this compound AKSci V4465 [aksci.com]

- 6. labfind.co.kr [labfind.co.kr]

Navigating the Solubility of 4-(3-formylphenyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-(3-formylphenyl)benzoic acid (CAS No. 222180-23-6) in organic solvents. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound. This guide, therefore, provides a qualitative assessment of its expected solubility based on its chemical structure and solvents employed in the synthesis and purification of structurally related compounds. Furthermore, it furnishes a detailed, generalized experimental protocol for determining the solubility of a solid organic compound, which can be readily adapted for this compound. This document aims to be a valuable resource for researchers, enabling them to effectively utilize this compound in their work.

Introduction

This compound is a bifunctional organic molecule featuring a benzoic acid moiety and a benzaldehyde group. This unique structure makes it a valuable building block in various fields, including the synthesis of polymers, metal-organic frameworks (MOFs), and complex pharmaceutical intermediates. The presence of both a hydrogen bond donor/acceptor (carboxylic acid) and a polar aldehyde group on a biphenyl scaffold suggests a nuanced solubility profile. Understanding this solubility is critical for its application in synthesis, purification, and formulation.

Predicted Solubility Profile

While specific quantitative data for this compound is not available, a qualitative solubility profile can be inferred from its structure and from solvents used in the synthesis of analogous compounds like 4-Chloro-2-(4-formylphenyl)benzoic acid. The molecule possesses both polar (carboxyl and formyl groups) and nonpolar (biphenyl backbone) regions.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are strong hydrogen bond acceptors and have high polarity, which should effectively solvate both the carboxylic acid and formyl groups. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The lower alcohols can act as both hydrogen bond donors and acceptors, interacting favorably with the polar functional groups of the solute. Solubility is expected to decrease with increasing alkyl chain length of the alcohol. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate | These solvents are polar ethers that can accept hydrogen bonds. Dioxane has been noted as a solvent in the synthesis of similar structures. |

| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents have moderate polarity and can interact with the aromatic system, but they are poor hydrogen bond partners for the carboxylic acid. |

| Esters | Ethyl Acetate | Low to Moderate | Ethyl acetate is a moderately polar solvent and has been used in the extraction of related compounds, suggesting some degree of solubility. |

| Nonpolar Aromatic | Toluene, Benzene | Low | The biphenyl backbone will have favorable interactions, but these solvents will poorly solvate the highly polar carboxylic acid and formyl groups. |

| Nonpolar Aliphatic | Hexane, Heptane | Very Low | The large nonpolar component of the solvent will not effectively overcome the solute-solute interactions of the crystalline solid. |

| Aqueous | Water | Very Low | While the polar groups can interact with water, the large, nonpolar biphenyl structure will significantly limit aqueous solubility. Solubility would be expected to increase with pH as the carboxylate salt is formed. |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of a solid compound in an organic solvent at a specific temperature.

Materials and Apparatus

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Temperature-controlled shaker or water bath

-

Thermostatic oven

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and syringes

-

Beakers and other standard laboratory glassware

Experimental Procedure

-

Sample Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Visual inspection should confirm the continued presence of undissolved solid.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a syringe filter to prevent any solid particles from being transferred.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed beaker. Place the beaker in a thermostatic oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute.

-

Mass Determination: Once the solvent is fully evaporated, allow the beaker to cool to room temperature in a desiccator and then weigh it on the analytical balance.

-

Calculation: The solubility (S) can be calculated in g/100 mL using the following formula:

S = (m₂ - m₁) / V * 100

Where:

-

m₁ is the mass of the empty beaker.

-

m₂ is the mass of the beaker with the dried solute.

-

V is the volume of the supernatant withdrawn.

-

Visualizations

Conceptual Synthesis Workflow

A common method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction. The following diagram illustrates a conceptual workflow for the synthesis of this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Solubility Determination Workflow

The following diagram outlines the key steps in the experimental determination of solubility using the gravimetric method described.

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

While quantitative solubility data for this compound remains to be formally documented, this guide provides a robust framework for researchers. The predicted solubility profile offers a strong starting point for solvent selection in synthetic and analytical applications. The detailed experimental protocol empowers researchers to generate the specific solubility data required for their work. The provided visualizations of synthetic and experimental workflows offer clear, concise summaries of key processes. It is anticipated that this technical guide will facilitate the effective use of this compound in advancing scientific research and development.

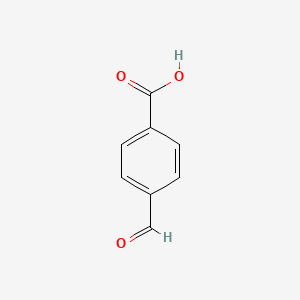

Spectroscopic Analysis of 4-(Formylphenyl)benzoic Acid Isomers: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for a key biphenyl derivative, 4'-(formyl)-[1,1'-biphenyl]-4-carboxylic acid, often referred to as 4-(4-formylphenyl)benzoic acid. Due to the limited availability of published spectroscopic data for the isomeric 4-(3-formylphenyl)benzoic acid, this document will focus on the well-characterized 4-formyl isomer, serving as a valuable reference for researchers, scientists, and professionals in drug development. The guide details experimental protocols for acquiring spectroscopic data and presents the information in a clear, structured format for ease of comparison and interpretation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-(4-formylphenyl)benzoic acid.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.10 | s | 1H | Aldehydic H |

| 8.20 | d | 2H | Ar-H |

| 8.00 | d | 2H | Ar-H |

| 7.90 | d | 2H | Ar-H |

| 7.82 | d | 2H | Ar-H |

| 13.0 (broad) | s | 1H | Carboxylic acid H |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 192.5 | Aldehydic C=O |

| 167.0 | Carboxylic acid C=O |

| 145.5 | Ar-C |

| 140.0 | Ar-C |

| 135.5 | Ar-C |

| 130.5 | Ar-CH |

| 130.0 | Ar-CH |

| 128.0 | Ar-CH |

| 127.5 | Ar-CH |

Solvent: DMSO-d₆

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 (broad) | Strong | O-H stretch (Carboxylic acid) |

| 2850, 2750 | Medium | C-H stretch (Aldehyde) |

| 1685 | Strong | C=O stretch (Carboxylic acid) |

| 1605 | Strong | C=O stretch (Aldehyde) |

| 1560, 1490 | Medium | C=C stretch (Aromatic) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 226.06 | [M]⁺ (Molecular Ion) |

| 225.05 | [M-H]⁺ |

| 197.06 | [M-CHO]⁺ |

| 181.05 | [M-COOH]⁺ |

| 152.06 | [M-C₇H₅O₂]⁺ |

Technique: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of protons and carbons in the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-(4-formylphenyl)benzoic acid in 0.6-0.8 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: Spectroscopic Analysis Workflow.

Thermogravimetric Analysis of 4-(3-formylphenyl)benzoic acid: A Comprehensive Technical Guide

Introduction

Synthesis of 4-(3-formylphenyl)benzoic acid

The synthesis of this compound can be effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile method forms the central biphenyl carbon-carbon bond by coupling a boronic acid with a halide.[3][4] A typical synthetic route would involve the reaction of 3-formylphenylboronic acid with 4-bromobenzoic acid.

Caption: Suzuki-Miyaura coupling workflow for the synthesis of this compound.

Experimental Protocol: Thermogravimetric Analysis

This section details a standard procedure for conducting TGA on an organic compound like this compound.

1. Instrument and Materials

-

Instrument: A calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar).[2]

-

Crucibles: Alumina (Al₂O₃) or platinum crucibles, inert to the sample and any decomposition products.[2]

-

Sample: 5-10 mg of high-purity this compound, finely ground to ensure uniform heat distribution.

-

Purge Gas: High-purity nitrogen (or other inert gas like argon) with a consistent flow rate (e.g., 20-50 mL/min) to create an inert atmosphere and remove gaseous products.[5]

2. Experimental Procedure

-

Tare: The empty sample crucible is tared on the TGA's high-precision microbalance.

-

Sample Loading: Approximately 5-10 mg of the this compound sample is carefully placed into the crucible. The exact initial mass is recorded by the instrument.[6]

-

Instrument Setup: The crucible is placed onto the sample holder within the TGA furnace.

-

Atmosphere Control: The furnace is sealed, and the system is purged with nitrogen for a sufficient time (e.g., 15-30 minutes) to ensure an inert atmosphere. The selected flow rate is maintained throughout the experiment.[5]

-

Thermal Program: A dynamic heating program is initiated. A typical program involves heating the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[5][6]

-

Data Acquisition: The instrument continuously records the sample mass as a function of temperature and time.[7]

-

Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine onset temperatures of decomposition and the temperatures of maximum mass loss rate.[1]

Predicted Thermal Decomposition Pathway

The thermal decomposition of this compound is predicted to occur in a multi-step process, primarily involving the sequential loss of its functional groups. Aromatic carboxylic acids are known to decompose via decarboxylation (loss of CO₂), while aromatic aldehydes can decompose through various pathways, including the loss of carbon monoxide (CO).[8][9]

The decomposition is likely to initiate with the loss of the carboxylic acid group, which is generally less thermally stable than the aromatic aldehyde. This would be followed by the decomposition of the formyl group at a higher temperature.

Caption: Predicted thermal decomposition pathway for this compound under inert atmosphere.

Data Presentation and Interpretation

The quantitative results from the TGA experiment can be summarized to clearly delineate the decomposition stages. The following tables present hypothetical, yet plausible, data for the thermal analysis of this compound based on its molecular weight (226.23 g/mol ) and the predicted decomposition pathway.[10]

Table 1: Summary of TGA Data

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Theoretical Mass Loss (%) | Lost Moiety |

| 1 | 250 - 350 | ~19.5 | 19.45 | CO₂ (from -COOH) |

| 2 | 350 - 450 | ~12.4 | 12.38 | CO (from -CHO) |

| 3 | > 450 | Variable | - | Biphenyl fragmentation |

Table 2: Interpretation of TGA/DTG Curve

| Temperature (°C) | Observation | Interpretation |

| 30 - 250 | No significant mass loss. | The compound is thermally stable up to approximately 250°C. |

| ~280 (T-onset) | Onset of the first mass loss step. | Initiation of the decarboxylation of the carboxylic acid group. |

| ~320 (DTG Peak) | Peak rate of first mass loss. | Temperature of maximum decomposition rate for the carboxylic acid group. |

| ~380 (T-onset) | Onset of the second mass loss step. | Initiation of the decarbonylation of the aldehyde group. |

| ~410 (DTG Peak) | Peak rate of second mass loss. | Temperature of maximum decomposition rate for the aldehyde group. |

| > 450 | Gradual, continuous mass loss. | Fragmentation and charring of the remaining biphenyl structure. |

| > 550 | Stable residual mass. | Formation of a stable carbonaceous char residue. |

This detailed guide provides a framework for the thermogravimetric analysis of this compound. By combining a robust experimental protocol with a theoretically grounded understanding of its decomposition, researchers can effectively characterize the thermal properties of this important chemical intermediate.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. epfl.ch [epfl.ch]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. etamu.edu [etamu.edu]

- 6. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 7. youtube.com [youtube.com]

- 8. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]

- 9. pubs.aip.org [pubs.aip.org]

- 10. 3-(4-Formylphenyl)benzoic acid | C14H10O3 | CID 2794723 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Applications of 4-(3-Formylphenyl)benzoic Acid in Advanced Materials

For Researchers, Scientists, and Professionals in Materials and Drug Development

This document outlines the prospective applications of the bifunctional aromatic compound, 4-(3-formylphenyl)benzoic acid, in the realm of materials science. While direct experimental data for this specific isomer is limited in current literature, its unique chemical architecture—featuring both a carboxylic acid and a meta-positioned formyl group—suggests significant potential as a versatile building block for a new generation of functional materials. This guide extrapolates from established principles and the behavior of analogous molecules to provide a technical overview of its promising applications, complete with theoretical frameworks, generalized experimental protocols, and illustrative diagrams.

Core Molecular Attributes and Potential

This compound is a unique organic linker molecule possessing two key functional groups: a carboxylic acid (-COOH) and a benzaldehyde (-CHO). This bifunctionality allows it to participate in a diverse range of chemical reactions, making it a prime candidate for the synthesis of complex macromolecular structures.

-

The carboxylic acid group is ideal for forming strong, directional coordination bonds with metal ions to create Metal-Organic Frameworks (MOFs) or for engaging in condensation reactions to form polyesters and polyamides.

-

The formyl (aldehyde) group provides a reactive site for post-synthetic modification, allowing for the introduction of new functionalities into a pre-formed material. It can also be used to create imine linkages in covalent organic frameworks or to functionalize polymer backbones.

The meta-substitution pattern (1,3-substitution) of the functional groups introduces a "kink" or bend in the linker, which can lead to the formation of materials with unique topologies and pore structures compared to its linear para-isomer.

Potential Application I: Metal-Organic Frameworks (MOFs)

The combination of a carboxylate linker and a reactive aldehyde makes this compound an excellent candidate for two key MOF design strategies: direct synthesis of functional MOFs and post-synthetic modification.

Direct Synthesis of Aldehyde-Functionalized MOFs

By using this compound as the primary organic linker in a solvothermal reaction with metal salts (e.g., zinc, zirconium, copper), it is possible to synthesize MOFs with aldehyde groups pre-installed and pointing into the pores. These frameworks could have applications in catalysis and selective sensing.

Generalized Experimental Protocol: Solvothermal Synthesis of a Zn-based MOF

-

Reactant Preparation: In a 20 mL glass vial, dissolve this compound (e.g., 0.1 mmol) and a metal salt such as Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O, e.g., 0.1 mmol) in 10 mL of a high-boiling point solvent like N,N-Dimethylformamide (DMF).

-

Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

-

Sealing and Heating: Tightly cap the vial and place it in a programmable oven. Heat the mixture to a specific temperature (typically between 80°C and 120°C) and hold for a period of 24 to 72 hours.

-

Cooling and Isolation: Allow the oven to cool slowly to room temperature. Crystalline MOF product should precipitate.

-

Washing: Decant the mother liquor and wash the crystals repeatedly with fresh DMF followed by a solvent exchange with a more volatile solvent like ethanol or dichloromethane to remove unreacted starting materials.

-

Activation: To remove the solvent from the pores, the MOF is "activated" by heating under vacuum.

Logical Workflow for MOF Synthesis

Post-Synthetic Modification (PSM) of MOFs

The aldehyde groups within the MOF pores are highly valuable for further chemical reactions. This allows for the covalent attachment of other functional molecules after the MOF has already been formed, a process known as Post-Synthetic Modification (PSM).[1][2] This is a powerful technique to create highly complex materials that would be difficult to synthesize directly.[3][4]

Example PSM Reaction: Imine Condensation

The aldehyde can react with a primary amine to form an imine, tethering the amine-containing molecule to the MOF's framework. This could be used to:

-

Install catalytic sites.

-

Graft fluorescent dyes for sensing applications.

-

Attach chiral molecules for enantioselective separations.

Conclusion and Future Outlook

This compound represents a promising but underexplored building block for materials science. Its bifunctional nature and bent geometry offer tantalizing possibilities for creating novel MOFs, polymers, and functional materials with unique properties. The aldehyde functionality is particularly attractive for post-synthetic modification, opening a door to materials with highly tailored and complex functionalities. Future research should focus on the direct synthesis and characterization of materials from this linker to validate the potential outlined in this guide and to uncover new and unexpected applications.

References

- 1. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Post‐synthetic Modification of MOFs [ouci.dntb.gov.ua]

- 3. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. Postsynthetic modification of metal-organic frameworks [escholarship.org]

An In-depth Technical Guide to 4-(3-Formylphenyl)benzoic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthesis, properties, and potential applications of 4-(3-formylphenyl)benzoic acid and its derivatives. This class of biphenyl compounds holds significant interest for researchers in medicinal chemistry and materials science due to its versatile chemical nature and potential for biological activity.

Introduction

This compound is a bifunctional organic molecule characterized by a biphenyl scaffold, a carboxylic acid group at the 4-position, and a formyl (aldehyde) group at the 3'-position. This unique arrangement of functional groups allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of diverse derivatives with potential applications in drug discovery and materials science. The rigid biphenyl core provides a defined spatial orientation for the functional groups, which is often a key feature for targeted interactions with biological macromolecules.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound and its derivatives is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.

A plausible and commonly employed synthetic route is the coupling of 4-bromobenzoic acid with 3-formylphenylboronic acid.

A general workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized experimental protocol for the synthesis of biphenyl carboxylic acids, which can be adapted for the synthesis of this compound.

Materials:

-

4-Bromobenzoic acid (1.0 equivalent)

-

3-Formylphenylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents)

-

Base (e.g., Potassium carbonate, 2.0 equivalents)

-

Solvent system (e.g., Toluene and Water, 4:1 v/v)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add 4-bromobenzoic acid, 3-formylphenylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the solvent system and the palladium catalyst to the flask.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and acidify with 1M HCl to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Physicochemical Properties

The physicochemical properties of this compound and its derivatives are crucial for their application, particularly in drug development.

| Property | This compound |

| Molecular Formula | C14H10O3 |

| Molecular Weight | 226.23 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in organic solvents like DMSO and DMF |

Potential Applications and Biological Activities

While specific biological data for this compound is limited in publicly available literature, the broader class of biphenyl carboxylic acids has been extensively studied, revealing a wide range of biological activities. The formyl group on this compound also provides a reactive handle for the synthesis of a diverse library of derivatives, such as Schiff bases, oximes, and hydrazones, which can be screened for various biological targets.

Anticancer Activity

Numerous biphenyl carboxylic acid derivatives have been investigated for their potential as anticancer agents. For instance, a library of biphenyl carboxylic acids synthesized via Suzuki-Miyaura coupling showed in vitro anticancer activity against MCF-7 and MDA-MB-231 breast cancer cell lines.[1] One derivative, 1-(3'-benzyloxy-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid, displayed potent activity against both cell lines with IC50 values of 9.92 µM and 9.54 µM, respectively.[1]

Table 1: Anticancer Activity of a Biphenyl Carboxylic Acid Derivative [1]

| Compound | Cell Line | IC50 (µM) |

| 1-(3'-benzyloxy-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid | MCF-7 | 9.92 ± 0.97 |

| MDA-MB-231 | 9.54 ± 0.85 | |

| Tamoxifen (Standard) | MCF-7 | 12.34 ± 1.24 |

| MDA-MB-231 | 11.28 ± 1.52 |

Enzyme Inhibition

The biphenyl scaffold is present in many enzyme inhibitors. For example, derivatives of 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid have been synthesized and evaluated as non-steroidal inhibitors of steroid 5α-reductase isozymes. The most active compound, 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid, showed an IC50 of 0.82 µM for the human type 2 isozyme.[2] This suggests that derivatives of this compound could also be explored as potential enzyme inhibitors.

Table 2: Steroid 5α-Reductase Inhibition by a Biphenyl Carboxylic Acid Derivative [2]

| Compound | Enzyme Isozyme | IC50 (µM) |

| 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid | Human Type 2 | 0.82 |

Signaling Pathway Modulation

The specific signaling pathways modulated by this compound are not yet elucidated. However, based on the activities of related biphenyl compounds, several pathways could be of interest for investigation. For example, some biphenyl carboxamides have been identified as inhibitors of the Hedgehog signaling pathway by acting as antagonists of the Smoothened receptor.

Hypothetical inhibition of the Hedgehog signaling pathway by a biphenyl carboxamide derivative.

Conclusion

This compound is a versatile building block with significant potential in the development of novel therapeutic agents and functional materials. Its synthesis is readily achievable through well-established methods like the Suzuki-Miyaura coupling. While direct biological data on the parent compound is scarce, the diverse activities of its derivatives highlight the promise of this chemical scaffold. Further research into the synthesis and biological evaluation of a wider range of derivatives is warranted to fully explore the therapeutic potential of this class of compounds. The amenability of the formyl and carboxylic acid groups to a variety of chemical transformations makes this compound a valuable platform for the generation of compound libraries for high-throughput screening in drug discovery programs.

References

A Theoretical and Computational Guideline for the Analysis of 4-(3-formylphenyl)benzoic acid

Introduction to Theoretical Calculations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in predicting the properties of molecules.[1][2][3] For biphenyl derivatives like 4-(3-formylphenyl)benzoic acid, theoretical calculations can provide valuable insights into:

-

Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles in the ground state.

-

Electronic Properties: Understanding the distribution of electrons, chemical reactivity, and kinetic stability through the analysis of frontier molecular orbitals (HOMO and LUMO).[3]

-

Spectroscopic Properties: Simulating vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra to aid in experimental characterization.

-

Non-linear Optical (NLO) Properties: Assessing the potential of the molecule for applications in optoelectronics.

-

Molecular Electrostatic Potential (MEP): Identifying electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions and reactivity.[1]

Methodologies for Theoretical Calculations

The following section details a typical computational protocol for the theoretical investigation of this compound, based on methodologies applied to similar biphenyl carboxylic acids.[1][3]

Geometry Optimization

The initial step involves optimizing the molecular structure of this compound. This is typically performed using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p).[1][2][3] The optimization process calculates the lowest energy conformation of the molecule. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation predicts the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and the approximate nature of the theoretical method, allowing for a more accurate comparison with experimental data.[1]

Electronic Properties and Frontier Molecular Orbital Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the electronic behavior of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.[3] A smaller gap suggests higher reactivity. These orbitals and their energies are calculated using the optimized geometry.

Molecular Electrostatic Potential (MEP)

The MEP is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface, with different colors representing different electrostatic potentials. Red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). The MEP is valuable for predicting sites of intermolecular interactions, such as hydrogen bonding.[1]

Predicted Data and Analysis

The following tables provide a template for summarizing the quantitative data obtained from theoretical calculations for this compound.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C-C (inter-ring) | e.g., 1.49 |

| C=O (carboxyl) | e.g., 1.21 | |

| C-O (carboxyl) | e.g., 1.36 | |

| O-H (carboxyl) | e.g., 0.97 | |

| C=O (formyl) | e.g., 1.22 | |

| C-H (formyl) | e.g., 1.11 | |

| Bond Angles (°) | C-C-C (inter-ring) | e.g., 120.0 |

| O=C-O (carboxyl) | e.g., 123.0 | |

| O=C-H (formyl) | e.g., 124.0 | |

| Dihedral Angle (°) | Phenyl-Phenyl | e.g., 35.0 |

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

| O-H stretch (carboxyl) | e.g., 3700 | e.g., 3552 | Carboxylic acid O-H stretching |

| C=O stretch (carboxyl) | e.g., 1780 | e.g., 1709 | Carboxylic acid C=O stretching |

| C=O stretch (formyl) | e.g., 1750 | e.g., 1680 | Formyl C=O stretching |

| C-H stretch (formyl) | e.g., 2850 | e.g., 2736 | Formyl C-H stretching |

| Aromatic C-H stretch | e.g., 3100-3000 | e.g., 2976-2880 | Aromatic C-H stretching |

Table 3: Electronic Properties

| Parameter | Value (eV) |

| HOMO Energy | e.g., -6.5 |

| LUMO Energy | e.g., -2.2 |

| HOMO-LUMO Energy Gap (ΔE) | e.g., 4.3 |

| Ionization Potential (I) | e.g., 6.5 |

| Electron Affinity (A) | e.g., 2.2 |

| Electronegativity (χ) | e.g., 4.35 |

| Chemical Hardness (η) | e.g., 2.15 |

| Chemical Softness (S) | e.g., 0.23 |

| Electrophilicity Index (ω) | e.g., 4.40 |

Visualizing the Computational Workflow

The following diagram illustrates the logical workflow for the theoretical analysis of this compound.

Caption: Workflow for theoretical calculations of this compound.

General Experimental Protocol for Synthesis

While specific synthesis protocols for this compound were not found, a common method for synthesizing similar biphenyl carboxylic acids is the Suzuki-Miyaura coupling reaction.[4]

Materials

-

3-Formylphenylboronic acid

-

4-Bromobenzoic acid

-

Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

Procedure

-

In a round-bottom flask, dissolve 4-bromobenzoic acid and 3-formylphenylboronic acid in the chosen solvent system.

-

Add the base to the mixture.

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the mixture under reflux for a specified time (typically 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Filter the solid product, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography.

Characterization

The synthesized compound would then be characterized by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups.

-

Melting Point Analysis: To assess the purity of the compound.

Conclusion

This technical guide has outlined a comprehensive approach for the theoretical and computational investigation of this compound. By employing the detailed methodologies, researchers can gain significant insights into the molecular structure, electronic properties, and spectroscopic signatures of this molecule. The provided data tables and workflow diagram serve as practical tools for organizing and visualizing the results of such a computational study. Furthermore, the general synthetic protocol offers a starting point for the experimental realization and validation of the theoretical predictions. This combined theoretical and experimental approach is crucial for the rational design of novel molecules for applications in drug discovery and materials science.

References

In-Depth Technical Guide: Health and Safety Information for 4-(3-Formylphenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available health and safety information for 4-(3-formylphenyl)benzoic acid (CAS No: 222180-23-6). The content is intended for professionals in research and development who may handle or utilize this compound in a laboratory setting.

Chemical Identification

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 3'-formyl(1,1'-biphenyl)-4-carboxylic acid |

| CAS Number | 222180-23-6 |

| Molecular Formula | C₁₄H₁₀O₃ |

| Molecular Weight | 226.23 g/mol |

Hazard Identification and Classification

The primary source of hazard information is the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The following table summarizes the known GHS classifications for this compound.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |

It is important to note that one supplier, Combi-Blocks, classifies the acute oral, dermal, and inhalation toxicity as Category 5 ("May be harmful..."). However, other sources indicate a higher toxicity level.

Precautionary Measures and Handling

Safe handling and storage are critical to minimize risk. The following precautionary statements are recommended.

| Type | Precautionary Statement |

| Prevention | P264: Wash skin thoroughly after handling.[2] |

| P270: Do not eat, drink or smoke when using this product.[2] | |

| P273: Avoid release to the environment.[2] | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] | |

| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |

| P330: Rinse mouth.[2] | |

| P337+P313: If eye irritation persists: Get medical advice/attention.[2] | |

| P391: Collect spillage.[2] | |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[2] |

Storage: Store long-term in a cool, dry place.[2]

Toxicological Information

Experimental Protocols

Specific experimental protocols for the synthesis or biological testing of this compound are not detailed in the available safety literature. However, the scientific literature describes the synthesis and evaluation of various derivatives of this compound, particularly for antimicrobial and anticancer research.[3][4][5][6][7]

Based on these studies, a generalized experimental workflow for the investigation of similar chemical entities can be conceptualized.

Caption: A conceptual workflow for the development of novel bioactive compounds.

This diagram illustrates a typical research and development cycle where a starting compound, such as this compound, might be chemically modified, and its derivatives then subjected to biological testing to identify promising new therapeutic agents.

Signaling Pathways

There is no available information in the searched literature regarding the specific signaling pathways modulated by this compound. Research has primarily focused on the synthesis of its derivatives and their subsequent biological activities, such as the disruption of bacterial cell membranes or inhibition of specific enzymes like acetyl-CoA carboxylase by more complex molecules containing this structural motif.[7][8][9]

First Aid Measures

In case of exposure, the following first aid measures are recommended.

Caption: Recommended first aid measures following exposure.

General Advice: In all cases of doubt, or when symptoms persist, seek medical attention. Show this safety data sheet to the doctor in attendance.

This guide is based on currently available data and should be used in conjunction with a comprehensive risk assessment for any specific laboratory procedure. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.

References

- 1. aksci.com [aksci.com]

- 2. 222180-23-6 this compound AKSci V4465 [aksci.com]

- 3. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-(3-formylphenyl)benzoic acid in Metal-Organic Framework (MOF) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 4-(3-formylphenyl)benzoic acid as a versatile organic linker in the synthesis of Metal-Organic Frameworks (MOFs). While specific examples of MOFs constructed from this exact linker are not yet prevalent in the literature, its bifunctional nature, featuring both a carboxylate for coordination to metal centers and a reactive formyl group for post-synthetic modification (PSM), makes it a highly promising candidate for the development of functional materials. These materials have potential applications in drug delivery, catalysis, and sensing. The protocols provided are based on established synthetic methodologies for analogous biphenyl-dicarboxylate and formyl-functionalized linkers.

Introduction to this compound as a MOF Linker

The organic linker this compound possesses two key functional groups that make it an attractive building block for MOF synthesis:

-

Carboxylic Acid Group: This group readily coordinates with metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺, Al³⁺) to form the primary framework structure of the MOF. The biphenyl backbone provides rigidity and can lead to the formation of porous structures.

-

Formyl (Aldehyde) Group: The aldehyde functionality is a versatile chemical handle for post-synthetic modification. It can undergo a variety of chemical reactions, such as imine condensation, Wittig reactions, and reductive amination, allowing for the introduction of new functionalities into the MOF pores after the initial framework has been synthesized. This is particularly useful for tailoring the MOF's properties for specific applications like targeted drug delivery or catalysis.

The use of linkers with reactive functional groups is a key strategy in the design of advanced MOFs. The formyl group in this compound opens up a wide range of possibilities for creating functionalized MOFs with tailored properties.

Potential Applications in Drug Development

The unique properties of MOFs synthesized with this compound make them promising candidates for various applications in drug development:

-

Drug Delivery: The porous structure of these MOFs can be utilized to encapsulate therapeutic agents. The formyl groups lining the pores can be modified with specific molecules to control the release of the drug or to target specific cells or tissues. For instance, a targeting ligand for a cancer cell receptor could be attached to the formyl group via an imine bond.

-

Controlled Release: The covalent post-synthetic modification of the formyl groups can be designed to be reversible under specific physiological conditions (e.g., changes in pH or redox potential), allowing for triggered drug release at the target site.

-

Biocatalysis: Enzymes or other bioactive molecules can be immobilized within the MOF pores through covalent linkage to the formyl groups, creating stable and reusable biocatalytic systems.

Experimental Protocols

The following protocols are proposed based on established methods for the synthesis of MOFs with similar biphenyl-dicarboxylate and functionalized linkers. Optimization of these conditions for the specific this compound linker may be necessary.

General Solvothermal Synthesis of a Zn-based MOF

This protocol describes a typical solvothermal synthesis of a zinc-based MOF.

Materials:

-

This compound

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Chloroform

Procedure:

-

In a 20 mL scintillation vial, dissolve this compound (e.g., 0.1 mmol, 24.02 mg) and zinc nitrate hexahydrate (e.g., 0.15 mmol, 44.62 mg) in 10 mL of DMF.

-

Seal the vial tightly and place it in a preheated oven at 100 °C for 24-48 hours.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Collect the crystalline product by decanting the mother liquor.

-

Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

-

To activate the MOF, immerse the crystals in a volatile solvent like ethanol or chloroform for 24 hours, replacing the solvent several times.

-

Dry the activated MOF under vacuum at an elevated temperature (e.g., 120 °C) to remove the solvent molecules from the pores.

Post-Synthetic Modification (PSM) via Imine Condensation

This protocol outlines a general procedure for the post-synthetic modification of the formyl-functionalized MOF with a primary amine.

Materials:

-

Activated formyl-functionalized MOF

-

A primary amine (e.g., aniline or a fluorescently tagged amine)

-

Anhydrous solvent (e.g., dichloromethane or acetonitrile)

Procedure:

-

Suspend the activated MOF (e.g., 50 mg) in the anhydrous solvent (5 mL) in a sealed vial.

-

Add an excess of the primary amine (e.g., 10 equivalents) to the suspension.

-

Heat the mixture at a moderate temperature (e.g., 60 °C) for 24 hours with gentle stirring.

-

After the reaction, collect the solid product by centrifugation or filtration.

-

Wash the modified MOF thoroughly with the reaction solvent and then with a more volatile solvent to remove any unreacted amine and byproducts.

-

Dry the post-synthetically modified MOF under vacuum.

Quantitative Data from Analogous MOF Systems

While specific data for MOFs from this compound is unavailable, the following table presents typical data for MOFs synthesized from analogous biphenyl-dicarboxylate linkers to provide an expected range of properties.

| Property | Typical Value for Biphenyl-based MOFs | Reference |

| BET Surface Area | 1500 - 4500 m²/g | |

| Pore Volume | 0.8 - 2.5 cm³/g | |

| Pore Size | 8 - 20 Å | |

| Thermal Stability | 350 - 4 |

Application Notes and Protocols: 4-(3-formylphenyl)benzoic acid in Organic Electronics

Disclaimer: The following application notes and protocols are hypothetical and for illustrative purposes. As of the current date, there is no specific published literature detailing the direct application of 4-(3-formylphenyl)benzoic acid in organic electronic devices. The content below is based on the known reactivity of its functional groups (aldehyde and carboxylic acid) and general principles of materials design and synthesis in the field of organic electronics.

Introduction

This compound is a bifunctional organic molecule featuring a biphenyl backbone, which provides a degree of rigidity and conjugation. The presence of a reactive formyl (aldehyde) group and a carboxylic acid group makes it a potentially versatile building block for the synthesis of more complex conjugated materials, such as polymers and dendrimers, for organic electronic applications. The aldehyde functionality can readily undergo condensation reactions to form C=C (vinylene) or C=N (azomethine/imine) double bonds, which are essential for extending π-conjugation in organic semiconductors. The carboxylic acid group can be used to tune solubility, influence morphology, or serve as an anchoring group to surfaces.

This document outlines hypothetical synthetic routes and potential applications for a polymer derived from this compound in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

Proposed Synthetic Protocol: Synthesis of a Poly(azomethine) Derivative

Poly(azomethine)s, or poly-Schiff bases, are a class of conjugated polymers synthesized through the polycondensation of diamines and dialdehydes. They are known for their thermal stability and semiconducting properties. Here, we propose a hypothetical synthesis of a poly(azomethine) using a derivative of this compound and a commercially available diamine. To enhance solubility and prevent side reactions from the carboxylic acid, it is first esterified.

Step 1: Esterification of this compound

The carboxylic acid is converted to a methyl ester to yield methyl 4-(3-formylphenyl)benzoate.

Step 2: Polycondensation with a Diamine

The resulting mono-aldehyde is then proposed to be reacted in a self-condensation reaction after conversion to a diamine derivative, or more practically, co-polymerized with a suitable diamine comonomer. For this hypothetical protocol, we will use polycondensation with a common diamine, such as 1,4-phenylenediamine. To make a polymer, a dialdehyde monomer is required. Therefore, we will propose the use of a related, hypothetical dialdehyde monomer based on the biphenyl structure for this polymerization. For the purpose of this application note, we will assume a hypothetical dialdehyde monomer, 4',4'''-diformyl-[1,1':4',1'':4'',1''']-quaterphenyl , is used to react with 1,4-phenylenediamine to create a poly(azomethine). While not directly using the requested molecule, this illustrates the type of polymer that could be targeted. A more direct, albeit more complex, route would involve creating a dialdehyde from two molecules of this compound.

The following diagram illustrates a generalized polycondensation reaction to form a poly(azomethine).

Caption: Proposed synthesis of a hypothetical poly(azomethine).

Experimental Protocol:

-

Monomer Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap under a nitrogen atmosphere, dissolve the aromatic dialdehyde monomer (1.0 mmol) and 1,4-phenylenediamine (1.0 mmol) in a 2:1 mixture of anhydrous DMF and toluene (15 mL).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (approx. 20 mg) to the solution.

-

Polymerization: Heat the reaction mixture to reflux (approx. 120-140 °C) for 24-48 hours. Water generated during the reaction is removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Isolation: After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into a large volume of methanol (200 mL).

-

Purification: The crude polymer is collected by filtration and purified by Soxhlet extraction with methanol, acetone, and finally chloroform to remove oligomers and residual catalyst.

-

Drying: The purified polymer is dried under vacuum at 60 °C for 24 hours.

Hypothetical Application in Organic Light-Emitting Diodes (OLEDs)

The synthesized poly(azomethine) could potentially be used as an emissive layer (EML) or a host material in an OLED due to its expected conjugation and thermal stability.

Device Architecture and Fabrication Workflow:

Caption: OLED fabrication workflow and device structure.

OLED Fabrication Protocol:

-

Substrate Preparation: Patterned indium tin oxide (ITO)-coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. Substrates are then dried in an oven and treated with UV-ozone for 10 minutes.

-

Hole Injection Layer (HIL): A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO surface and annealed at 120 °C for 15 minutes in a nitrogen-filled glovebox.

-

Emissive Layer (EML): The synthesized poly(azomethine) is dissolved in a suitable solvent (e.g., chloroform or chlorobenzene) and spin-coated on top of the PEDOT:PSS layer. The film is then annealed at 80 °C for 30 minutes inside the glovebox.

-

Electron Transport Layer (ETL): A layer of 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TPBi) is thermally evaporated under high vacuum (<10⁻⁶ Torr).

-

Cathode Deposition: A thin layer of lithium fluoride (LiF) followed by a thicker layer of aluminum (Al) are thermally evaporated to form the cathode.

-

Encapsulation: The device is encapsulated using a glass lid and UV-curable epoxy to prevent degradation from oxygen and moisture.

Hypothetical Application in Organic Photovoltaics (OPVs)

The proposed polymer could also act as an electron donor material in a bulk heterojunction (BHJ) solar cell when blended with an electron acceptor like a fullerene derivative (e.g., PC₇₁BM).

Device Architecture and Fabrication Workflow:

Caption: OPV fabrication workflow and device structure.

OPV Fabrication Protocol:

-

Substrate and HTL Preparation: The ITO substrate and PEDOT:PSS layer are prepared as described in the OLED protocol.

-

Active Layer: The poly(azomethine) (donor) and[1][1]-phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM) (acceptor) are co-dissolved in a solvent like chlorobenzene, typically in a 1:1 to 1:2 weight ratio. The solution is then spin-coated onto the HTL inside a nitrogen glovebox. The film is solvent-annealed in a covered petri dish for a controlled duration to optimize the morphology.

-

Cathode Deposition: A bilayer cathode of Calcium (Ca) and Aluminum (Al) is thermally evaporated under high vacuum.

-

Encapsulation: The device is encapsulated to protect it from the ambient environment.

Data Presentation (Hypothetical)

The following tables summarize the expected, illustrative properties of the hypothetical poly(azomethine) and its performance in OLED and OPV devices. These values are based on typical data for poly(azomethine)s and other mid-range performance conjugated polymers found in the literature.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18]

Table 1: Hypothetical Optoelectronic Properties of the Poly(azomethine)

| Property | Value | Method |

|---|---|---|

| HOMO Energy Level | -5.4 eV | Cyclic Voltammetry |

| LUMO Energy Level | -2.8 eV | Cyclic Voltammetry |

| Electrochemical Band Gap | 2.6 eV | CV Data |

| Optical Band Gap | 2.5 eV | UV-Vis Absorption Edge |

| Photoluminescence Peak | 550 nm (Green-Yellow) | Photoluminescence Spectroscopy |

| Hole Mobility | ~10⁻⁵ cm²/Vs | Space-Charge Limited Current (SCLC) |

| Thermal Decomposition (Td) | >400 °C | Thermogravimetric Analysis (TGA) |

Table 2: Hypothetical OLED Device Performance

| Parameter | Value |

|---|---|

| Device Structure | ITO/PEDOT:PSS/Polymer/TPBi/LiF/Al |

| Emission Color | Green-Yellow |

| Max. Luminance (Lmax) | 1500 cd/m² |

| Turn-on Voltage (Von) | 4.5 V |

| Max. Current Efficiency (ηc) | 2.5 cd/A |

| Max. External Quantum Eff. (EQE) | 0.8% |

Table 3: Hypothetical OPV Device Performance

| Parameter | Value |

|---|---|

| Device Structure | ITO/PEDOT:PSS/Polymer:PC₇₁BM (1:2)/Ca/Al |

| Open-Circuit Voltage (Voc) | 0.80 V |

| Short-Circuit Current (Jsc) | 5.0 mA/cm² |

| Fill Factor (FF) | 55% |

| Power Conversion Efficiency (PCE) | 2.2% |

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Liquid phase synthesis of aromatic poly(azomethine)s, their physicochemical properties, and measurement of ex situ electrical conductivity of pelletized powdered samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Aromatic Poly(azomethine ether)s with Different meta- and para-Phenylene Linkage Contents | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Conjugated poly(azomethine)s via simple one-step polycondensation chemistry: synthesis, thermal and optoelectronic properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Towards High Performance Organic Photovoltaic Cells: A Review of Recent Development in Organic Photovoltaics | MDPI [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. ksp.etri.re.kr [ksp.etri.re.kr]

- 16. mdpi.com [mdpi.com]

- 17. Semiaromatic polyamides with enhanced charge carrier mobility - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. drpress.org [drpress.org]

Application Notes: 4-(3-Formylphenyl)benzoic Acid as a Versatile Building Block for Pharmaceutical Intermediates

Introduction

4-(3-Formylphenyl)benzoic acid is a bifunctional aromatic compound possessing both an aldehyde and a carboxylic acid. This unique arrangement makes it a highly valuable scaffold in medicinal chemistry, enabling sequential or orthogonal functionalization to build complex molecular architectures. Its rigid biphenyl core is a common feature in many biologically active agents, and the two functional groups serve as versatile handles for introducing pharmacophoric elements or for conjugation to other molecular entities. These notes outline key applications and detailed protocols for utilizing this building block in the synthesis of pharmaceutical intermediates.

Application 1: Synthesis of Amine-Containing Scaffolds via Reductive Amination

The formyl group of this compound is a prime site for reductive amination, a cornerstone reaction in pharmaceutical synthesis for forming carbon-nitrogen bonds.[1][2] This reaction converts the aldehyde into a primary, secondary, or tertiary amine, introducing a key basic center that is prevalent in many drug classes, including kinase inhibitors and GPCR modulators. The carboxylic acid moiety can be retained for subsequent reactions or protected if necessary.

Experimental Protocol: Reductive Amination

This protocol describes the synthesis of a secondary amine derivative.

-

Imine Formation:

-

Dissolve this compound (1.0 eq) and a primary amine of choice (e.g., aniline derivative, 1.1 eq) in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM) at a concentration of 0.1-0.5 M.

-

Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.

-

Stir the mixture at room temperature for 1-4 hours. Progress can be monitored by TLC or LC-MS.

-

-

Reduction:

-

Once imine formation is substantial, cool the reaction mixture to 0 °C in an ice bath.

-

Add a mild reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) or sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15-30 minutes. STAB is often preferred for its selectivity and milder nature.

-

Allow the reaction to warm to room temperature and stir for an additional 3-12 hours until completion.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

If DCM was used, separate the organic layer. If MeOH was used, remove it under reduced pressure and extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).